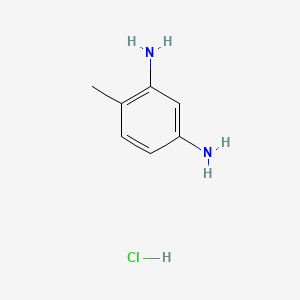![molecular formula C15H22ClNO B14084451 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine CAS No. 101650-46-8](/img/structure/B14084451.png)
1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a piperidine ring substituted with a 3-(3-chloropropoxy)phenylmethyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, substitution, and functional group transformations. One common method for synthesizing piperidine derivatives is the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
For the specific synthesis of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, a possible route could involve the alkylation of piperidine with 3-(3-chloropropoxy)benzyl chloride under basic conditions. The reaction might proceed as follows:
Formation of 3-(3-chloropropoxy)benzyl chloride: This can be achieved by reacting 3-chloropropanol with benzyl chloride in the presence of a base.
Alkylation of Piperidine: The piperidine is then reacted with the 3-(3-chloropropoxy)benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The hydrogenation of pyridine to piperidine is typically carried out in the presence of a catalyst such as molybdenum disulfide or nickel . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.
Scientific Research Applications
Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(3-chloropropoxy)phenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
101650-46-8 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
InChI Key |
RQZFADOMHWNDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
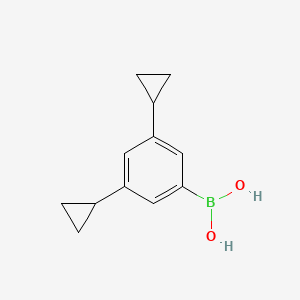
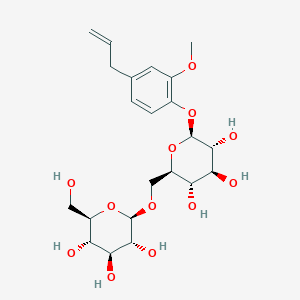

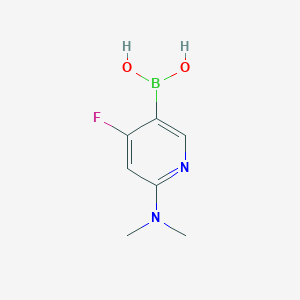
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
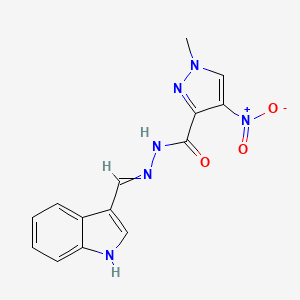
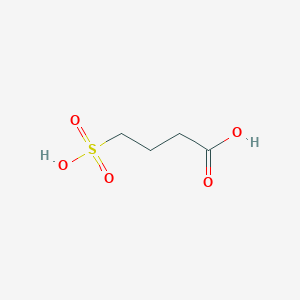
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene](/img/structure/B14084445.png)
